![molecular formula C8H6BrClO B178965 1-(3-Bromo-5-chlorophenyl)ethanone CAS No. 154257-85-9](/img/structure/B178965.png)
1-(3-Bromo-5-chlorophenyl)ethanone
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Overview
Description
“1-(3-Bromo-5-chlorophenyl)ethanone” is an organic compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(3-Bromo-5-chlorophenyl)ethanone” is 1S/C8H6BrClO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 . The compound’s structure includes a bromine atom and a chlorine atom attached to the phenyl group, and an ethanone group attached to the same phenyl ring .Physical And Chemical Properties Analysis
The compound has a density of 1.566 and a boiling point of 297.4ºC at 760 mmHg . The flash point is 133.7ºC . The compound is stored in a dry room at normal temperature .Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)ethanone: A Comprehensive Analysis
Computational Chemistry and Modeling: This compound is utilized in computational chemistry, particularly in generating new wave functions using Density Functional Theory (DFT) with the 6-31G (d,p) basis set. This application is crucial for understanding molecular structures and reactivity .
Crystallography: In crystallography, 1-(3-Bromo-5-chlorophenyl)ethanone can be used to synthesize complex molecules for structural analysis, as indicated by studies involving similar bromo-chlorophenyl compounds .
Chemical Synthesis: As a building block in organic synthesis, this compound is available for purchase from chemical suppliers like MilliporeSigma and American Elements, suggesting its use in synthesizing a wide range of organic molecules .
Molecular Simulations: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize compounds like 1-(3-Bromo-5-chlorophenyl)ethanone for creating simulation visualizations, which are essential for molecular dynamics studies .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of chalcones and structurally related dienones , suggesting potential interactions with enzymes or receptors involved in these biochemical pathways.
Biochemical Pathways
, compounds with similar structures have been implicated in the synthesis of chalcones and dienones. These compounds play a role in various biological processes, including cell signaling, inflammation, and cancer progression.
Pharmacokinetics
The compound’s molecular weight (23349 g/mol ) suggests that it may be well-absorbed and distributed in the body. The presence of halogens (bromine and chlorine) could impact its metabolic stability and excretion.
Result of Action
Based on its potential role in the synthesis of chalcones and dienones , it may influence cellular processes such as cell proliferation, apoptosis, and inflammation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Bromo-5-chlorophenyl)ethanone . For instance, its stability may be affected by storage conditions, as suggested by the recommendation for storage at room temperature .
properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWFDTXICLHPTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599327 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chlorophenyl)ethanone | |
CAS RN |
154257-85-9 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Bromo-5'-chloroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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